An In-depth Technical Guide to Benzyltributylammonium Chloride (CAS: 23616-79-7)
An In-depth Technical Guide to Benzyltributylammonium Chloride (CAS: 23616-79-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Benzyltributylammonium chloride (BTBAC), a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and materials science. It details the compound's physicochemical properties, core applications with a focus on its role as a phase-transfer catalyst, and provides detailed experimental protocols for its synthesis and use in key chemical transformations. Safety and handling information are also included to ensure proper laboratory practice.
Physicochemical Properties
Benzyltributylammonium chloride is a white to off-white crystalline powder.[1] It is a hygroscopic solid that is soluble in water.[2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 23616-79-7 | |
| Molecular Formula | C₁₉H₃₄ClN | [4] |
| Molecular Weight | 311.93 g/mol | [2] |
| Appearance | White to ivory crystalline powder | [1][3] |
| Melting Point | 155-163 °C | [3][4] |
| Boiling Point (est.) | 466.93 °C | [4] |
| Solubility in Water | Soluble | [3][4] |
| Synonyms | BTBAC, Tributylbenzylammonium chloride, N-Benzyl-N,N-dibutylbutan-1-aminium chloride | [2] |
Core Applications
The primary application of Benzyltributylammonium chloride is as a Phase-Transfer Catalyst (PTC) in organic synthesis.[5] Its amphiphilic nature, possessing both a lipophilic quaternary ammonium cation and a hydrophilic chloride anion, enables it to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[6]
Phase-Transfer Catalysis (PTC)
In a typical biphasic system, an ionic reactant (e.g., sodium cyanide) dissolved in an aqueous phase cannot react with an organic substrate (e.g., 1-chlorooctane) dissolved in an organic solvent because they cannot come into contact.[5] A phase-transfer catalyst overcomes this barrier. The lipophilic cation of the PTC pairs with the anion from the aqueous phase, shuttling it across the phase boundary into the organic phase.[7] In the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate.[7][8] This mechanism dramatically increases reaction rates, improves yields, and often allows for milder reaction conditions, reducing the need for harsh or expensive anhydrous solvents.[5]
Caption: Mechanism of Phase-Transfer Catalysis (PTC) using a quaternary ammonium salt (Q⁺X⁻).
Other Applications
Beyond its primary role in PTC, Benzyltributylammonium chloride is also utilized as:
-
A Surfactant: Its structure allows it to improve solubility and dispersion in various formulations.
-
A Biochemical Reagent: It is used in certain biochemical assays and as a component in the synthesis of deep eutectic solvents (DESs).
-
Emulsifier and Cellulose Solubilizer: It finds use in industrial applications requiring the formation of stable emulsions or the dissolution of cellulose.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Benzyltributylammonium chloride and its application in common organic reactions.
Synthesis of Benzyltributylammonium chloride
This protocol describes a standard quaternization reaction. The synthesis involves the reaction of tributylamine (B1682462), a tertiary amine, with benzyl (B1604629) chloride.[9]
Caption: General workflow for the synthesis of Benzyltributylammonium chloride.
Methodology:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Reagent Charging: Charge the flask with tributylamine (1.0 eq) and a suitable solvent such as acetone.[10]
-
Addition: While stirring, add benzyl chloride (1.0 - 1.2 eq) dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 50°C during addition, using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC/GC analysis indicates the consumption of starting materials.
-
Isolation: Cool the reaction mixture to approximately 5°C in an ice bath to induce precipitation of the quaternary ammonium salt.[9]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold acetone or diethyl ether to remove unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to yield pure Benzyltributylammonium chloride.
Application in Nucleophilic Substitution: Synthesis of Benzyl Acetate (B1210297)
This protocol details the synthesis of benzyl acetate from benzyl chloride and sodium acetate, a classic example of an Sₙ2 reaction facilitated by phase-transfer catalysis.[11]
Caption: Experimental workflow for the PTC-mediated synthesis of Benzyl Acetate.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl chloride (1.0 eq), sodium acetate (1.2-1.5 eq), water, and a catalytic amount of Benzyltributylammonium chloride (e.g., 5 mol%).[12][13]
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 2-4 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The product, benzyl acetate, will be in the organic layer.
-
Extraction & Washing: Separate the layers. If necessary, add an organic solvent like diethyl ether to facilitate separation.[14] Wash the organic layer sequentially with water and then with a saturated brine solution to remove the catalyst and any remaining water-soluble impurities.
-
Drying & Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure. The crude benzyl acetate can be further purified by vacuum distillation.
Application in Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction that attaches an alkyl group to an aromatic ring.[15] The reaction is an electrophilic aromatic substitution, typically catalyzed by a strong Lewis acid like AlCl₃ or FeCl₃.[16] While not a classic application for PTC, related alkylations can be performed under PTC conditions, especially with more reactive alkylating agents or specific substrates. Below is a standard protocol for the Lewis acid-catalyzed synthesis of diphenylmethane.
Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous benzene (B151609) (which acts as both reactant and solvent).[17]
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, e.g., 0.1 eq) in portions with stirring.[17]
-
Substrate Addition: Add benzyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature below 10°C.[17]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow, careful addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.[17]
Safety and Handling
Benzyltributylammonium chloride is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[3]
-
Handling: Use with adequate ventilation. Minimize dust generation and accumulation. Wash thoroughly after handling.[1]
-
Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic and should be protected from moisture.[2]
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
Benzyltributylammonium chloride (CAS 23616-79-7) is a versatile and effective phase-transfer catalyst with significant utility in organic synthesis. Its ability to mediate reactions between immiscible phases allows for increased reaction rates, higher yields, and milder conditions compared to traditional homogeneous methods. The experimental protocols provided herein offer a practical guide for its synthesis and application in key chemical transformations, making it a valuable tool for professionals in research and drug development. Proper adherence to safety protocols is essential when handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Benzyltributylammonium chloride | C19H34N.Cl | CID 159952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 23616-79-7 Benzyltributylammonium chloride AKSci E464 [aksci.com]
- 4. BENZYL TRIBUTYL AMMONIUM CHLORIDE BTBAC [chembk.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 10. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 11. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]
- 12. CN104402719A - Preparation method of benzyl acetate - Google Patents [patents.google.com]
- 13. geniusjournals.org [geniusjournals.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Friedel-Crafts Alkylation [organic-chemistry.org]
- 16. mt.com [mt.com]
- 17. benchchem.com [benchchem.com]
